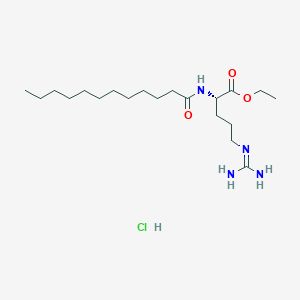

Ethyl lauroyl arginate hydrochloride

Overview

Description

Ethyl lauroyl arginate hydrochloride (ELAH) is an organic compound derived from lauric acid and arginine, and is used as a food additive and preservative. It is a cationic surfactant and can be found in a variety of products, including cosmetics, pharmaceuticals, and food products. ELAH has been studied extensively for its antimicrobial properties, and has been found to be effective against a variety of bacteria, fungi, and viruses. Additionally, it has been found to have a low toxicity profile, which makes it a safe and effective preservative for food products.

Scientific Research Applications

Antimicrobial Food Packaging

Ethyl lauroyl arginate hydrochloride (LAE) is recognized as a safe and effective antimicrobial agent in food packaging. It has been approved by the FDA and other international food safety authorities for use in food applications, particularly as a preservative to enhance the safety and quality of food products (Becerril, Manso, & Silva, 2016).

Potential Food Applications as Cationic Antimicrobial

LAE's antimicrobial properties, primarily against pathogens in food products such as meat, poultry, and cheese, are highlighted in its use as a food preservative. This includes applications in meat, poultry, dairy, produce, and low-moisture foods and food-contact surfaces (Ma, Davidson, & Zhong, 2019).

Surface Activity and Stability in Packaging

LAE's role as a surfactant with antimicrobial activity is further explored in studies analyzing its surface activity and stability. Its breakdown products, upon hydrolysis, contribute to its surface-active properties and potential applications in packaging films (Czakaj et al., 2021).

Ionic Coupling in Biocide Activity

Research on coupling LAE with hyaluronic acid to form ionic complexes has shown notable biocide activity, particularly against bacteria. This finding opens avenues for its use in creating antimicrobial films with applications in various industries (Gamarra et al., 2018).

Usage in Antimicrobial Packaging

LAE's potential in antimicrobial packaging is significant due to its broad spectrum of activity against various microorganisms, including bacteria, yeasts, and molds. It's non-toxic nature and effectiveness in improving the safety of packaged food products are highlighted (Muriel-Galet et al., 2016).

Migration and Bioaccessibility from Packaging Material

Studies have investigated the migration of LAE from antimicrobial packaging materials into food products. These findings are crucial for assessing the safety and effectiveness of LAE in food packaging applications (Aznar et al., 2013).

Preservation Effects on Food Products

LAE has shown effectiveness in preserving food products, such as largemouth bass fillets, by reducing bacterial growth and attenuating physiochemical changes, thereby extending the shelf-life of these products (Zhuang et al., 2020).

Mechanism of Action

Target of Action

Ethyl lauroyl arginate hydrochloride (ELA) is a cationic surfactant that displays excellent antimicrobial activity against a broad range of microorganisms . Its primary targets are the cell membranes of these microorganisms . In particular, Gram-positive bacteria are more sensitive to ELA due to lacking the additional protection afforded by the outer membrane .

Mode of Action

The mechanism of action of ELA is attributed to its cationic surfactant structure, which binds to phospholipid groups in the cell membrane . This binding depolarizes the cell membrane, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by ELA primarily involve the integrity of the cell membrane. By binding to the phospholipid groups in the cell membrane, ELA disrupts the normal function of the membrane, leading to cell death . The exact biochemical pathways are still under investigation.

Pharmacokinetics

It is known that ela is used in certain foods at a maximum concentration of 200 ppm, indicating its bioavailability in these applications .

Result of Action

The primary result of ELA’s action is the death of a broad range of microorganisms, including bacteria, molds, yeasts, and viruses . This antimicrobial activity makes ELA an effective preservative in food and cosmetic formulations .

Action Environment

The antimicrobial efficacy of ELA can be influenced by various environmental factors. For instance, the presence of salt can affect ELA’s surface activity, which is a key aspect of its antimicrobial action

Future Directions

Biochemical Analysis

Biochemical Properties

Ethyl lauroyl arginate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by disrupting the integrity of microbial cell membranes, leading to cell lysis and death. This compound interacts with membrane proteins and enzymes, altering their structure and function. For instance, it can bind to negatively charged membrane proteins, causing changes in membrane permeability and enzyme activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In microbial cells, it causes membrane disruption, leading to leakage of cellular contents and eventual cell death. In mammalian cells, it has been shown to affect gene expression related to immune response and stress pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cell membranes and membrane-bound proteins. It exerts its effects by binding to the lipid bilayer of cell membranes, causing structural disruptions. This binding leads to increased membrane permeability, enzyme inhibition, and changes in gene expression. The compound’s cationic nature allows it to interact with negatively charged components of the cell membrane, leading to destabilization and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade over time, especially in the presence of light and heat. Long-term studies have shown that its antimicrobial efficacy decreases with prolonged exposure to environmental factors. Additionally, its effects on cellular function can vary over time, with initial strong antimicrobial activity followed by a gradual decline as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant adverse effects. At higher doses, it can cause toxicity, including effects on white blood cell counts and liver function. Studies have identified a threshold dose below which the compound is safe and effective, while higher doses can lead to toxic effects .

Metabolic Pathways

This compound is metabolized in the body through chemical and metabolic pathways. It is hydrolyzed into its constituent components, including lauric acid, L-arginine, and ethanol. These metabolites are further processed through standard metabolic pathways, such as beta-oxidation for lauric acid and the urea cycle for L-arginine. The compound’s rapid metabolism contributes to its low toxicity and high safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to cell membranes due to its amphiphilic nature, allowing it to interact with membrane lipids and proteins. This localization is crucial for its antimicrobial activity, as it needs to reach the cell membrane to exert its effects .

Subcellular Localization

This compound primarily localizes to the cell membrane, where it exerts its antimicrobial effects. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may influence protein processing and trafficking. The compound’s localization is influenced by its chemical structure, which allows it to interact with various cellular components .

properties

IUPAC Name |

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBZMGWLVMQKNE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209136 | |

| Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60372-77-2 | |

| Record name | Ethyl-Nα-lauroyl-L-arginate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60372-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl lauroyl arginate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060372772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EC / List no. CAS no. Index no. ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LAUROYL ARGINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPD6ZY79TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

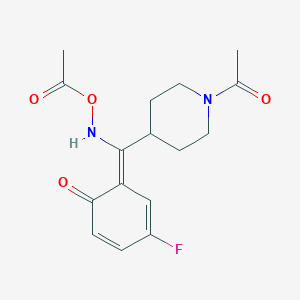

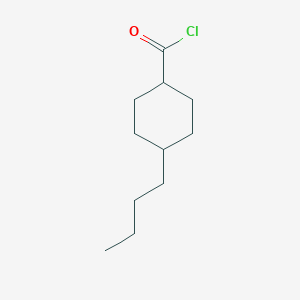

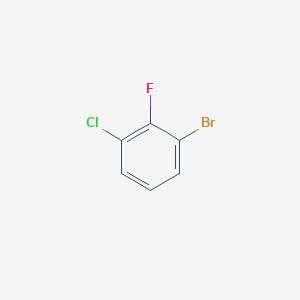

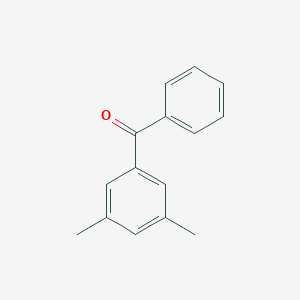

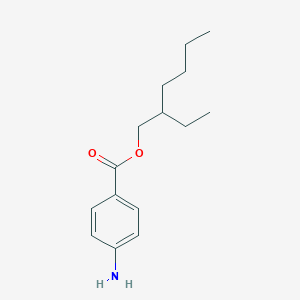

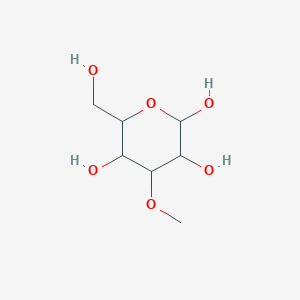

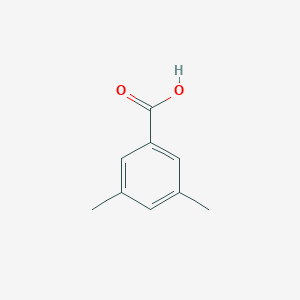

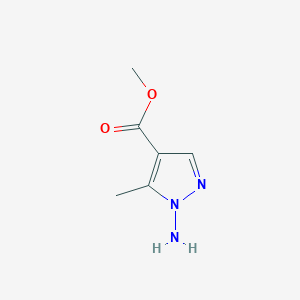

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Ethyl Lauroyl Arginate Hydrochloride as a food preservative?

A1: While the specific study [] doesn't delve into the detailed mechanism of action, ELAH is known to possess antimicrobial properties. It disrupts the cell membranes of microorganisms, leading to their inactivation. This helps to control microbial growth and extend the shelf life of food products like the largemouth bass fillets studied.

Q2: How effective was this compound in preserving the quality of largemouth bass fillets in the study?

A2: The study demonstrated that ELAH effectively improved the quality parameters of largemouth bass fillets during storage. [] This included inhibiting the growth of spoilage microorganisms, which consequently delayed spoilage and maintained the sensory attributes of the fillets for a longer period compared to untreated samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)

![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)

![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)